Triaquabis(phenoxyacetato)copper
Description
Triaquabis(phenoxyacetato)copper(II), with the formula [Cu(C₈H₇O₃)₂(H₂O)₃], is a monomeric copper(II) carboxylate complex. Its structure consists of a central Cu²⁺ ion coordinated by three water molecules and two monodentate phenoxyacetate ligands, forming a five-coordinate geometry . This contrasts with typical dimeric copper carboxylates, which adopt six-coordinate octahedral configurations. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.40 Å, b = 9.28 Å, c = 3.20 Å, and angles α = 100.1°, β = 78.8°, γ = 90.2° . The monodentate binding mode of the phenoxyacetate ligands distinguishes it from related complexes where carboxylate groups act as bidentate ligands .
Properties
CAS No. |
29524-40-1 |
|---|---|
Molecular Formula |
C16H20CuO9 |
Molecular Weight |
419.87 g/mol |
IUPAC Name |
copper;2-phenoxyacetate;trihydrate |
InChI |
InChI=1S/2C8H8O3.Cu.3H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;;/h2*1-5H,6H2,(H,9,10);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
WEBTWWCAMVRIRM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.O.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triaquabis(phenoxyacetato)copper can be synthesized through the reaction of copper(II) sulfate pentahydrate with phenoxyacetic acid in the presence of water. The reaction typically involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of phenoxyacetic acid. The mixture is then stirred and heated to facilitate the formation of the desired complex. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or filtration to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Triaquabis(phenoxyacetato)copper undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The water molecules coordinated to the copper(II) ion can be substituted by other ligands, such as ammonia or pyridine, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, pyridine). Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, triaquabis(phenoxyacetato)copper is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The copper ion can interact with microbial cell membranes, leading to cell death. This makes the compound a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Copper-based compounds have shown promise in treating diseases such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Industry
In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and nanocomposites. Its coordination properties enable it to enhance the performance of these materials .
Mechanism of Action
The mechanism of action of triaquabis(phenoxyacetato)copper involves the interaction of the copper(II) ion with various molecular targets. In biological systems, the copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the copper ion can bind to proteins and enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Copper(II) Carboxylates
Key Observations :
- Coordination Number: Triaquabis(phenoxyacetato)copper(II) is five-coordinate, a rarity among hydrated copper carboxylates, which typically adopt six-coordinate geometries .
- Ligand Binding: The monodentate phenoxyacetate ligands in the triaqua complex contrast with the bidentate binding in diaquabis(phenoxyacetato)copper(II), where carboxylate groups bridge via both oxygen atoms .
- Hydrogen Bonding: The triaqua complex exhibits extensive O–H⋯O hydrogen bonding between water molecules and carboxylate oxygen atoms, stabilizing its monomeric structure . In contrast, diaquabis(benzyloxyacetato)copper(II) forms intermolecular hydrogen bonds that reinforce a layered crystal lattice .
Magnetic Properties
Table 2: Magnetic Behavior of Transition Metal Phenoxyacetates
Key Observations :
- Manganese(II) Complexes : Exhibit low-dimensional antiferromagnetic ordering due to weak superexchange interactions between Mn²⁺ ions .
- Cobalt(II) Complexes : Follow the Curie-Weiss law with positive Weiss constants, indicative of ferromagnetic coupling between Co²⁺ centers .
- Copper(II) Complexes: Magnetic data for this compound(II) is absent in the provided evidence, but analogous diaquabis complexes display paramagnetism typical of d⁹ Cu²⁺ ions in distorted octahedral fields .
Ligand Substitution Effects
Replacing phenoxyacetate with bulkier ligands (e.g., benzyloxyacetate or cinnamate) alters coordination geometry and crystal packing. For example:
- Benzyloxyacetato Complexes : The benzyl group introduces steric hindrance, favoring six-coordinate geometries with bidentate ligands .
- Chlorinated Derivatives: Substituting phenoxyacetate with p-chlorophenoxyacetate in manganese(II) complexes enhances magnetic anisotropy, shifting transition temperatures .
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